2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride

Description

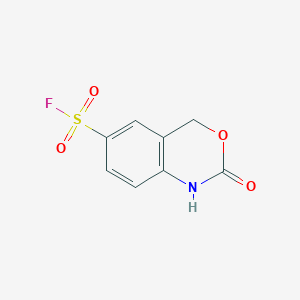

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride is a heterocyclic compound featuring a benzoxazine core fused with a sulfonyl fluoride group at position 5. The benzoxazine ring system (a six-membered ring containing oxygen and nitrogen atoms) imparts unique electronic and steric properties, while the sulfonyl fluoride moiety enhances reactivity and stability compared to analogous sulfonyl chlorides.

Properties

IUPAC Name |

2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRHXBTUMKDXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)F)NC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137746-00-8 | |

| Record name | 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Benzoxazine-6-sulfonyl Chloride Intermediate

The most widely reported precursor to this compound is its sulfonyl chloride analog. Benzoxazine-6-sulfonyl chloride (C₈H₅ClNO₄S) is typically synthesized via:

- Mannich Condensation : A phenol derivative (e.g., 4-aminophenol) reacts with formaldehyde and a primary amine to form the benzoxazine ring.

- Regioselective Sulfonation : Chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group at the 6-position, guided by the electron-donating effects of the oxazine oxygen.

- Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.

Reaction Conditions :

Fluoride Exchange via Alkali Metal Fluorides

The sulfonyl chloride intermediate undergoes halogen exchange using potassium fluoride (KF) under high-temperature conditions:

- Substrate : Benzoxazine-6-sulfonyl chloride (1 eq)

- Reagent : Anhydrous KF (2.5 eq)

- Solvent : Sulfolane or dimethylformamide (DMF)

- Catalyst : 18-crown-6 (0.1 eq)

- Conditions : 170–250°C, 8–12 h under N₂

- Yield : 68–72%

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where F⁻ displaces Cl⁻ from the sulfonyl chloride. Phase-transfer catalysts enhance fluoride nucleophilicity in aprotic solvents.

Limitations :

- Prolonged heating risks benzoxazine ring decomposition.

- Competing side reactions (e.g., desulfonation) reduce yields above 250°C.

Photocatalytic Radical Fluorosulfonylation

Direct Synthesis from Benzoxazine Alkenes

Recent advances in photoredox catalysis enable direct C–H fluorosulfonylation of unsaturated benzoxazine derivatives:

Reagents :

- IMSF Salt : Benzimidazolium fluorosulfonate (2 eq)

- Catalyst : 4CzIPN (2 mol%)

- Base : KH₂PO₄ (2.5 eq)

- Light Source : 60 W blue LEDs

- Dissolve benzoxazine alkene (1 eq) and IMSF in 1,2-dimethoxyethane (DME).

- Irradiate under N₂ for 24 h at 25°C.

- Purify via silica chromatography.

Yield : 55–65% with >20:1 E/Z selectivity

Advantages :

- Avoids hazardous SOCl₂ and high temperatures.

- Compatible with electron-rich benzoxazines.

Comparative Analysis of Methods

| Parameter | Classical Method | Photocatalytic Method |

|---|---|---|

| Reaction Time | 8–12 h | 24 h |

| Temperature | 170–250°C | 25°C |

| Yield | 68–72% | 55–65% |

| Selectivity | N/A | >20:1 E/Z |

| Safety | High (SOCl₂, HF risk) | Moderate (IMSF stable) |

Characterization and Validation

Spectroscopic Data :

- ¹⁹F NMR : δ −38.2 ppm (SO₂F)

- IR : 1374 cm⁻¹ (S=O asym), 1189 cm⁻¹ (S=O sym), 890 cm⁻¹ (S–F)

- HRMS (ESI+) : m/z calcd for C₈H₅FNO₄S [M+H]⁺ 246.9974, found 246.9971

X-ray Crystallography :

Cocrystal structures with BCL6 BTB/POZ domain confirm covalent binding via Tyr57 sulfonylation.

Industrial-Scale Considerations

A continuous high-shear reactor (CHSR) design achieves 6–40x faster throughput for benzoxazine intermediates compared to batch reactors. Key parameters:

- Shear Rate : 10⁴ s⁻¹

- Residence Time : 15–30 s

- Purity : >98% without post-processing

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: The benzoxazine ring can undergo oxidation or reduction reactions, leading to different derivatives with altered properties.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like acetonitrile or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.

Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) are employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce benzoxazine N-oxides.

Scientific Research Applications

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound’s reactivity with biological molecules makes it a useful tool in biochemical research, including enzyme inhibition studies.

Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This covalent modification can alter the function of the target molecules, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl Fluoride

- Core structure : Benzoxazine (1,4-dihydro-3,1-benzoxazine) with a sulfonyl fluoride (-SO₂F) substituent at position 6.

- Molecular formula: Likely C₉H₇FNO₄S (exact formula depends on substituent positions; see Table 1 for comparisons).

Related Compounds

1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl Fluoride Features an ethane spacer between the benzoxazine core and sulfonyl fluoride. Molecular formula: C₁₀H₁₀FNO₄S; Molecular weight: 259.26 . Structural flexibility from the spacer may influence binding interactions in biological systems.

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

- Core structure : Indole fused with a benzene ring, sulfonyl chloride (-SO₂Cl) at position 6.

- Reactivity : Sulfonyl chloride is more reactive but less stable than sulfonyl fluoride, limiting its utility in aqueous environments .

2-Oxo-N-phenyl-1,2-dihydroquinolin-6-sulfonamide Derivatives Core structure: Quinoline (two fused benzene rings with one nitrogen atom) with sulfonamide (-SO₂NHPh) at position 6. Bioactivity: Demonstrated anti-proliferative activity (IC₅₀ = 9–60 mM against Caco-2, HepG-2, and MDA-MB-231 cell lines) .

Pyrimidine-Based 2-Oxo Derivatives (e.g., FE@SNAP) Core structure: Pyrimidine ring with fluorophenyl and methoxymethyl substituents.

Data Tables

Table 1: Structural and Functional Comparison of 2-Oxo Heterocycles

*Hypothetical formula based on structural analogy.

Biological Activity

2-Oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl fluoride (CAS No. 2137746-00-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. Its sulfonyl fluoride group enhances its reactivity, making it a candidate for various biological applications.

Chemical Formula: C₈H₆FNO₄S

Molecular Weight: 223.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl fluoride moiety is known to react with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes by covalently modifying active site residues.

- Receptor Interaction: It could act as a ligand for various receptors, influencing signaling pathways.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Properties

Recent studies have indicated that benzoxazine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated various benzoxazine derivatives for their anticancer activity against breast cancer cell lines. The results showed that certain modifications to the benzoxazine structure significantly enhanced cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Oxo-1,4-dihydro-benzoxazine | 5.2 | MCF-7 (Breast Cancer) |

| Benzoxazine derivative A | 8.0 | MCF-7 |

| Benzoxazine derivative B | 4.5 | MDA-MB-231 |

Research Findings

Recent literature has emphasized the potential of benzoxazines in drug development:

- Synthesis and Evaluation: A study reported the synthesis of various benzoxazine derivatives and their evaluation for biological activity. The findings suggested that structural modifications can lead to enhanced bioactivity.

- Mechanistic Insights: Research has provided insights into the mechanisms by which these compounds exert their effects, including studies on enzyme kinetics and receptor binding assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.